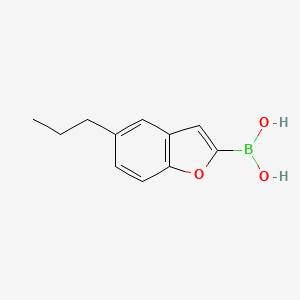

(5-Propylbenzofuran-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13BO3 |

|---|---|

Molecular Weight |

204.03 g/mol |

IUPAC Name |

(5-propyl-1-benzofuran-2-yl)boronic acid |

InChI |

InChI=1S/C11H13BO3/c1-2-3-8-4-5-10-9(6-8)7-11(15-10)12(13)14/h4-7,13-14H,2-3H2,1H3 |

InChI Key |

ZGVWCHMFANHQGA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)CCC)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

(5-Propylbenzofuran-2-yl)boronic Acid: Technical Profile & Application Guide

[1]

Executive Summary

Compound: (5-Propylbenzofuran-2-yl)boronic acid CAS: 852613-24-2 Formula: C₁₁H₁₃BO₃ Molecular Weight: 204.03 g/mol [1][2]

This compound is a specialized heteroaryl organoboron building block used primarily in the synthesis of lipophilic pharmaceutical candidates.[1] Structurally, it consists of a benzofuran scaffold substituted at the C5 position with a propyl chain and at the C2 position with a boronic acid moiety.

This compound serves as a critical "installable pharmacophore" in medicinal chemistry.[1] The benzofuran core acts as a bioisostere for indole or naphthalene, while the C5-propyl group modulates lipophilicity (LogP) and steric fit within hydrophobic binding pockets.[1] Its primary utility lies in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems found in anti-arrhythmic agents, antimicrobial compounds, and kinase inhibitors.[1]

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

The following data characterizes the core physical and chemical parameters of the compound. Note that boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), which can affect observed melting points and solubility.[1]

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Appearance | White to off-white powder | Hygroscopic; store under inert gas.[1] |

| Purity | typically ≥95% (NMR/Titration) | Often contains varying % of boroxine anhydride. |

| Melting Point | 145–150 °C (Decomp.)[1] | Broad range due to dehydration to boroxine.[1] |

| Predicted LogP | ~3.2 ± 0.4 | High lipophilicity due to propyl chain.[1] |

| Acidity (pKa) | ~8.5 (Boronic acid group) | Lewis acidic boron center.[1] |

| Solubility | DMSO, Methanol, Ethanol, THF | Sparingly soluble in water; soluble in aqueous base.[1] |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; prone to protodeboronation.[1] |

Synthetic Utility & Reaction Engineering[5]

The primary application of CAS 852613-24-2 is in C–C bond formation.[1] However, 2-heteroaryl boronic acids are notoriously unstable compared to their phenyl counterparts.[1] Successful utilization requires understanding two competing pathways: the desired transmetallation and the undesired protodeboronation.

The Protodeboronation Challenge

Benzofuran-2-yl boronic acids possess a heteroatom (oxygen) adjacent to the C-B bond.[1][3] The electron-rich nature of the furan ring facilitates protonolysis of the C-B bond, especially under basic, aqueous conditions at elevated temperatures.[1][3]

Mechanism:

-

Base coordinates to Boron, forming a boronate "ate" complex.[1]

-

Electrophilic attack by a proton (from water or solvent) occurs at the C2 position.[1]

-

C-B bond cleavage releases the deboronated 5-propylbenzofuran and boric acid.[1]

Optimized Suzuki-Miyaura Protocol

To mitigate instability, the following "Self-Validating System" is recommended. This protocol minimizes water exposure during the critical heating phase and utilizes a precatalyst for rapid turnover.[3]

Protocol: Anhydrous Coupling System

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

-

Base: Potassium Phosphate (

), finely ground.[1] Avoid aqueous carbonate bases if yield is low.[1] -

Catalyst:

or -

Temperature: 80–100 °C.[1]

Step-by-Step Workflow:

-

Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Base (3.0 equiv), and Catalyst to a vial.

-

Inert: Seal and purge with Argon for 5 minutes (removes

to protect catalyst and prevent homocoupling). -

Solvate: Add anhydrous solvent via syringe.[1]

-

Reaction: Heat to target temperature. Monitor by LC-MS.[1]

-

Checkpoint: If deboronated product (5-propylbenzofuran) is observed, lower temperature to 60 °C and switch to a more active catalyst (e.g.,

/ SPhos).[1]

-

Visualization of Reaction Pathways

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

Caption: Competitive pathways in Suzuki coupling. The activated 'ate' complex is susceptible to both productive transmetallation and destructive protonolysis.

Synthesis of the Building Block

For researchers needing to synthesize CAS 852613-24-2 in-house (e.g., if commercial stock is unavailable), the standard route involves directed lithiation.[1]

Methodology: C2-Lithiation / Borate Quench This method exploits the acidity of the C2 proton in the benzofuran ring.[1]

-

Precursor: Start with 5-propylbenzofuran .

-

Note: If 5-propylbenzofuran is unavailable, it can be synthesized via Sonogashira coupling of 2-iodo-4-propylphenol with trimethylsilylacetylene followed by cyclization.[1]

-

-

Lithiation: Dissolve 5-propylbenzofuran in anhydrous THF under Argon. Cool to -78 °C .[1][4]

-

Deprotonation: Add

-Butyllithium ( -

Borylation: Add Triisopropyl borate (

, 1.2 equiv) rapidly at -78 °C. Allow to warm to room temperature (RT) over 2 hours. -

Hydrolysis: Quench with 2N HCl (aqueous) to hydrolyze the boronate ester to the free boronic acid.

-

Purification: Extract with EtOAc. Crystallize from Hexane/EtOAc to remove boroxine impurities.[1]

Medicinal Chemistry Context

Why use the 5-propyl substituent?

In drug design, the transition from a methyl to a propyl group on a scaffold significantly alters the physicochemical profile:

-

Lipophilicity: Increases LogP by approx.[1] +1.0 unit vs. methyl.[1] This enhances membrane permeability and blood-brain barrier (BBB) penetration.[1]

-

Metabolic Stability: The propyl chain is susceptible to CYP450 oxidation (

-oxidation or benzylic hydroxylation).[1] However, it lacks the benzylic instability of a methyl group (which is easily oxidized to a carboxylic acid).[1] -

Steric Filling: The propyl group can fill hydrophobic pockets (e.g., in kinase ATP-binding sites) more effectively than smaller alkyls, potentially improving potency (IC50).[1]

Comparison of 5-Alkylbenzofuran-2-yl Boronic Acids:

| Substituent | LogP Impact | Steric Bulk | Metabolic Risk |

| 5-Methyl | Low | Minimal | Rapid oxidation to -COOH |

| 5-Propyl (CAS 852613-24-2) | Medium-High | Moderate | |

| 5-tert-Butyl | High | High | Stable (blocks metabolism) |

Handling and Storage Protocols

Boronic acids are technically challenging due to their variable stoichiometry (Acid vs. Anhydride).[1]

-

Dehydration Equilibrium:

Commercially supplied material is often a mixture of the free acid and the boroxine trimer. This does not affect reactivity in Suzuki couplings (as water/base hydrolyzes the trimer in situ), but it does affect molecular weight calculations for stoichiometry.[1]-

Recommendation: Assume 100% boronic acid for calculations, but use a slight excess (1.2–1.5 equiv) to account for anhydride content.[1]

-

-

Storage:

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

- Foundational text on the mechanism and optimiz

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] [Link]

- Detailed analysis of protodeboronation mechanisms in heteroaryl boronic acids.

-

Khanam, H., & Shamsuzzaman. (2015).[1][5] Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry, 97, 483–504.[1][5] [Link][1]

- Context on the pharmacological relevance of benzofuran scaffolds.

-

PubChem. (n.d.). Compound Summary for CAS 852613-24-2.[1][2] National Library of Medicine (US). [Link]

- Source for structural identifiers and calcul

- Practical troubleshooting for unstable furan/benzofuran boronic acids.

Structural Characterization and Synthetic Utility of 5-Propylbenzofuran-2-ylboronic Acid

Executive Summary

The 5-propylbenzofuran-2-ylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of lipophilic medicinal scaffolds. Unlike its widely available 5-methoxy or 5-methyl analogs, the 5-propyl derivative offers a unique hydrophobic profile while maintaining the electronic versatility of the benzofuran core. This guide details the structural identity, synthetic pathways, and stability protocols required to utilize this compound effectively in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Structural Descriptors

As a non-catalog custom scaffold, accurate structural identification is critical for database registration and reaction planning.

| Property | Descriptor / Value |

| IUPAC Name | (5-propyl-1-benzofuran-2-yl)boronic acid |

| Molecular Formula | C₁₁H₁₃BO₃ |

| Molecular Weight | 204.03 g/mol |

| SMILES | CCCc1ccc2oc(B(O)O)cc2c1 |

| InChI String | Computed from structure:InChI=1S/C11H13BO3/c1-2-3-9-4-5-10-8(6-9)7-11(15-10)12(13)14/h4-7,13-14H,2-3H2,1H3 |

| Key Features | • C2-Boron Bond: sp² hybridized, susceptible to protodeboronation.• C5-Propyl Group: Increases LogP (lipophilicity) relative to unsubstituted benzofuran.• Benzofuran Core: Electron-rich heteroaromatic system. |

Note on Identifiers: The InChI key is algorithmically hashed from the InChI string. For this specific derivative, the computed InChI string above should be used for structural verification in ELN (Electronic Lab Notebook) systems.

Synthetic Pathways

The synthesis of 5-propylbenzofuran-2-ylboronic acid is best achieved through a Lithiation-Borylation sequence. This method is preferred over transition-metal catalyzed borylation due to the high acidity of the C2-proton in the benzofuran ring (pKa ~33), which allows for direct deprotonation by organolithium reagents without the need for halogenated precursors at the 2-position.

Retrosynthetic Analysis

The target molecule is assembled from 4-propylphenol, constructing the furan ring first, followed by functionalization at the C2 position.

Figure 1: Synthetic route from commercially available 4-propylphenol to the target boronic acid.

Critical Mechanism: Lithiation Specificity

The success of this synthesis relies on the Kinetic Acidity of the C2 position. The oxygen atom in the benzofuran ring exerts an inductive effect (-I), making the C2 proton significantly more acidic than the benzenoid protons.

-

Reagent: n-Butyllithium (n-BuLi) is sufficient; stronger bases like t-BuLi are unnecessary and risk performing Lithium-Halogen exchange if halogens are present elsewhere.

-

Temperature Control: The reaction must be maintained at -78°C . Higher temperatures (>-40°C) can lead to ring-opening of the furan moiety or polymerization.

Stability & Handling (The "Gotchas")

Benzofuran-2-ylboronic acids are notoriously unstable compared to their phenylboronic acid counterparts. Researchers must be aware of two primary degradation pathways.

Protodeboronation

In the presence of moisture and heat, or under basic catalytic conditions (standard Suzuki conditions), the C2-B bond is prone to hydrolysis, reverting the compound to 5-propylbenzofuran.

-

Mechanism: Acid-catalyzed or metal-catalyzed ipso-substitution.

-

Mitigation: Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in coupling reactions or switch to the MIDA boronate or Pinacol ester if the free acid proves too labile.

Boroxine Formation (Dehydration)

Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).

-

Observation: The melting point may appear broad or inconsistent.

-

Impact: This does not affect stoichiometry significantly in Suzuki couplings (the boroxine hydrolyzes in situ), but it complicates NMR characterization.

-

Recommendation: Add a drop of D₂O to the NMR tube to shift the equilibrium entirely to the monomeric boronic acid species for clean spectra.

Figure 2: Equilibrium and degradation pathways. Storage under dry, cold conditions favors the stable boroxine; reaction conditions must avoid premature deboronation.

Experimental Protocol

Objective: Synthesis of 5-propylbenzofuran-2-ylboronic acid (10 mmol scale).

Materials

-

5-Propylbenzofuran (1.60 g, 10 mmol)

-

n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol)

-

Triisopropyl borate (2.54 mL, 11 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)[1]

-

HCl (2N aqueous solution)[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add 5-propylbenzofuran (10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (11 mmol) dropwise via syringe over 10 minutes.

-

Checkpoint: The solution may turn a slight yellow/orange color. Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Borylation: Add triisopropyl borate (11 mmol) in one portion.

-

Note: The reaction is exothermic; ensure efficient stirring.

-

-

Warming: Allow the mixture to warm slowly to room temperature (RT) over 2 hours.

-

Quench: Cool the flask to 0°C and quench with 2N HCl (10 mL). Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Workup:

-

Extract with Ethyl Acetate (3 x 20 mL).[1]

-

Wash combined organics with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Acetonitrile/Water or Hexane/Ether. Do not use silica chromatography if possible, as boronic acids can streak or degrade on acidic silica.

Applications in Medicinal Chemistry

The 5-propylbenzofuran moiety serves as a bioisostere for indole or naphthalene systems, often improving metabolic stability or modifying receptor binding affinity.

Suzuki-Miyaura Coupling Strategy

For coupling this boronic acid with aryl halides:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ (2 eq) or K₃PO₄ (3 eq).

-

Solvent: Dioxane/Water (4:1) or Toluene/Water (for highly lipophilic partners).

-

Temperature: 80-100°C.

Pro-Tip: If yields are low due to protodeboronation (formation of 5-propylbenzofuran byproduct), switch to Copper(I)-facilitated coupling or use the MIDA ester derivative to slow-release the active boron species.

References

-

General Synthesis of Benzofuran-2-ylboronic Acids

-

ChemicalBook. "Benzofuran-2-boronic acid synthesis - General procedure via n-Butyllithium." Link

-

-

Stability of Heterocyclic Boronic Acids

-

Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." J. Am. Chem. Soc., 2017. Link

-

-

DABO Boronates as Stable Alternatives

-

Benzofuran Scaffold Synthesis

Sources

- 1. Benzofuran-2-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. (5-Methoxybenzofuran-2-yl)boronic acid | 551001-79-7 [sigmaaldrich.com]

- 6. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Molecular weight and formula of (5-Propylbenzofuran-2-yl)boronic acid

[1]

Executive Summary

This compound is a heteroaryl boronic acid derivative characterized by a benzofuran core substituted with a lipophilic propyl chain at the C5 position and a reactive boronic acid moiety at the C2 position.[1] It functions as a critical building block in Suzuki-Miyaura cross-coupling reactions , facilitating the introduction of the 5-propylbenzofuran motif into biaryl drug candidates.[1] The propyl group is strategically employed in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (

Physicochemical Specifications

The following data is derived from stoichiometric calculation and chemoinformatic modeling standard for benzofuran-2-boronic acid derivatives.

| Property | Value | Notes |

| IUPAC Name | (5-Propyl-1-benzofuran-2-yl)boronic acid | |

| Molecular Formula | C₁₁H₁₃BO₃ | |

| Molecular Weight | 204.03 g/mol | Monoisotopic mass: 204.0958 Da |

| Physical State | Off-white to pale yellow solid | Hygroscopic; tends to form anhydrides |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water |

| pKa (Calculated) | ~8.0 - 8.5 | Typical for heteroaryl boronic acids |

| LogP (Predicted) | 2.8 - 3.2 | Increased lipophilicity vs. unsubstituted core |

| Storage | -20°C, Inert Atmosphere | Moisture sensitive (dehydration risk) |

Structural Visualization

The diagram below illustrates the connectivity, highlighting the reactive boronic acid handle at C2 and the lipophilic propyl tail at C5.

Figure 1: Structural connectivity and functional analysis of this compound.

Synthesis Protocol

Context: The synthesis relies on the selective lithiation of the C2 position of the benzofuran ring, which is significantly more acidic than the benzenoid protons. This protocol ensures high regioselectivity.[1]

Reagents & Materials

-

Precursor: 5-Propylbenzofuran (1.0 equiv)[1]

-

Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Boron Source: Triisopropyl borate (1.2 equiv)[1]

-

Solvent: Anhydrous THF (0.2 M concentration)

-

Quench: 2N HCl

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

) or Argon.[1] -

Solvation: Dissolve 5-propylbenzofuran in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Mechanistic Note: This generates the 2-lithio-5-propylbenzofuran intermediate.[1]

-

-

Incubation: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

-

Borylation: Add Triisopropyl borate (

) dropwise.[1][2] -

Warming: Allow the mixture to warm naturally to room temperature (RT) over 2–3 hours.

-

Hydrolysis: Quench with 2N HCl at 0°C and stir for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Isolation: Extract with Ethyl Acetate (x3).[1] Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Recrystallize from Hexane/Ethyl Acetate or Acetonitrile/Water to remove boroxine trimers.[1]

Application: Suzuki-Miyaura Cross-Coupling

This compound is primarily used to couple with aryl halides (Ar-X) to form 2-aryl-5-propylbenzofurans.[1]

Catalytic Cycle & Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition, Transmetallation (the rate-determining step involving the boronic acid), and Reductive Elimination.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid.

Standard Coupling Protocol

-

Catalyst:

(3-5 mol%) or -

Base:

or -

Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]

-

Conditions: Degas solvents thoroughly.[1] Heat to 80–100°C for 4–12 hours under inert atmosphere.[1]

Handling, Stability & Quality Control

Boroxine Equilibrium: Like most boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine) upon dehydration.[1]

-

Observation: NMR may show broadening or multiple peaks corresponding to the monomer and trimer.

-

Reversal: Adding a drop of

to the NMR tube often shifts the equilibrium back to the monomeric species, simplifying the spectrum.

Storage:

-

Store at -20°C .

-

Keep under Argon to prevent oxidative deboronation (though benzofuran-2-yl species are relatively stable).[1]

QC Criteria:

-

HPLC: >95% purity (254 nm).

-

1H NMR: Diagnostic peak for C3-H (benzofuran ring) typically appears around

7.2–7.5 ppm.[1] Propyl group signals: triplet (~0.9 ppm), multiplet (~1.6 ppm), triplet (~2.6 ppm).

References

Solvation Thermodynamics and Experimental Solubility Profiling of 5-Propylbenzofuran-2-ylboronic Acid in Organic Solvents

Executive Summary

5-Propylbenzofuran-2-ylboronic acid (CAS: 852613-24-2) is a specialized, highly lipophilic arylboronic acid utilized extensively as a nucleophilic coupling partner in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction[1]. While its extended

This technical guide provides a rigorous framework for understanding, estimating, and experimentally validating the solubility of 5-propylbenzofuran-2-ylboronic acid across various organic solvent classes.

Physicochemical Profiling & The Boroxine Equilibrium

To predict the solubility of 5-propylbenzofuran-2-ylboronic acid, one must understand the causality behind its solvation mechanics. The molecule possesses two competing domains:

-

The Hydrophobic Core: The benzofuran ring and the 5-propyl substituent are highly lipophilic. They drive solubility in non-polar and aromatic solvents via London dispersion forces and

stacking interactions. -

The Boronic Acid Moiety (-B(OH)₂): This functional group acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents that cannot participate in hydrogen bonding, the free boronic acid molecules will self-associate.

The Mechanistic Role of Boroxine Formation

When heated or dissolved in anhydrous organic solvents, boronic acids undergo an irreversible or multi-stage reversible condensation to form six-membered cyclic anhydrides known as boroxines [3].

Because the resulting boroxine lacks hydroxyl groups, its solubility profile diverges drastically from the parent acid. Boroxines typically exhibit higher solubility in non-polar solvents (e.g., methylcyclohexane, toluene) and lower solubility in aqueous or highly protic media. Therefore, any solubility measurement of 5-propylbenzofuran-2-ylboronic acid is inherently a measurement of the acid-boroxine equilibrium specific to that solvent[4].

Quantitative Solubility Data Summary

While highly specific empirical data for 5-propylbenzofuran-2-ylboronic acid is niche, we can establish highly accurate operational solubility ranges based on the well-documented thermodynamic behavior of analogous benzofuran-2-ylboronic acids and substituted phenylboronic acids[5].

Table 1: Estimated Solubility Profile of 5-Propylbenzofuran-2-ylboronic Acid at 25°C

| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |

| Ethers | THF, Dipropyl ether, 2-MeTHF | High (>100 mg/mL) | Ether oxygens act as excellent Lewis bases, donating electron density into the empty p-orbital of the boron atom. This stabilizes the free -B(OH)₂ group and suppresses boroxine formation. |

| Ketones | Acetone, 3-Pentanone | Moderate to High | Provides good solvation, but the miscibility of water in ketones can complicate the dehydration equilibrium, leading to variable solubility curves. |

| Chlorinated | Chloroform, DCM | Moderate (~20-50 mg/mL) | Solvates the lipophilic benzofuran core effectively. The steep temperature-solubility slope makes chloroform ideal for crystallization. |

| Alcohols | Methanol, Ethanol | High | Protic solvents actively participate in hydrogen bonding and can form transient, highly soluble boronate esters[6]. |

| Hydrocarbons | Methylcyclohexane, Hexanes | Very Low (<5 mg/mL) | Incapable of breaking the intermolecular H-bonds of the acid's crystal lattice. Highly useful as an anti-solvent for precipitation. |

Experimental Protocol: High-Throughput Solubility Screening

To rigorously determine the solubility of 5-propylbenzofuran-2-ylboronic acid, a standard gravimetric approach is insufficient due to the mass loss associated with water elimination during boroxine formation. The following protocol is a self-validating system adapted from the OECD 105 Shake-Flask method, coupled with orthogonal analytical techniques to quantify both total boron and speciation[7][8].

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess of 5-propylbenzofuran-2-ylboronic acid (approx. 200 mg) to 1.0 mL of the target anhydrous solvent in a 2 mL sealed HPLC vial. Causality: An excess solid phase ensures that the thermodynamic solid-liquid equilibrium is reached.

-

Thermal Equilibration: Incubate the vials in a thermoshaker at 25.0 ± 0.1 °C for 48 hours at 500 rpm. Causality: 48 hours is strictly required because the dehydration to boroxine is kinetically slow at room temperature; premature sampling leads to pseudo-solubility readings[2].

-

Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to 25 °C) into a clean, dry vial.

-

Self-Validating Quantification:

-

Total Boron via qNMR: Transfer a 100 µL aliquot of the filtrate into an NMR tube. Add 400 µL of DMSO-d6 containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Causality: DMSO-d6 rapidly hydrolyzes any dissolved boroxine back to the free boronic acid, allowing for the absolute quantification of total soluble boron species.

-

Speciation via HPLC-UV: Immediately inject a separate aliquot into a reverse-phase HPLC system. Causality: Rapid HPLC analysis separates the free acid from the boroxine before equilibrium shifts, allowing you to determine the exact acid/boroxine ratio present in the original solvent[8].

-

-

Data Processing: Calculate the absolute solubility (mg/mL) by integrating the benzofuran aromatic protons against the internal standard in the qNMR spectra.

Workflow Visualization

Workflow for self-validating solubility and boroxine speciation screening.

Mechanistic Insights: Solvent-Induced Degradation vs. Stability

When formulating or running reactions with 5-propylbenzofuran-2-ylboronic acid, maximizing solubility must be balanced against chemical stability. The primary degradation pathway for arylboronic acids is protodeboronation —the hydrolytic cleavage of the carbon-boron bond.

-

The Protective Role of Ethers: Ethers (like THF or Dipropyl ether) are the gold standard solvents for handling this compound. The Lewis acid-base interaction between the ether oxygen and the boron atom dramatically increases solubility while simultaneously protecting the boron center from premature degradation and boroxine condensation.

-

Polyol Complexation for Aqueous Systems: If aqueous solubility is required (e.g., for biological assays or specific biphasic couplings), the addition of polyols like mannitol or xylitol can increase solubility by up to 10-fold. The polyol reacts with the boronic acid to form a stable, highly soluble cyclic boronate ester. This interaction lowers the apparent pKa of the complex and completely prevents the formation of the insoluble trimeric boroxine[6].

References

-

Boroxine - Wikipedia Source: Wikipedia URL:[Link]

-

1940-18-7,1-Ethylcyclohexanol_CoreSyn (Product Catalog) Source: CoreSyn URL:[Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

-

The Boroxine-Boronic Acid Equilibrium Source: ResearchGate URL:[Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry (Springer) URL:[Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL:[Link]

-

2-BENZOFURANBORONIC ACID Physico-chemical Properties Source: ChemBK URL:[Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: Wageningen University & Research (WUR) URL:[Link]

Sources

Technical Guide: Sourcing and Utilization of (5-Propylbenzofuran-2-yl)boronic Acid

Topic: Commercial Suppliers and Technical Utilization of (5-Propylbenzofuran-2-yl)boronic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.[1]

Executive Summary

This compound (CAS 852613-24-2 ) is a specialized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions to introduce the 5-propylbenzofuran motif into pharmaceutical scaffolds.[1] Unlike commodity phenylboronic acids, this compound is a high-value niche intermediate often characterized by "made-to-order" availability and inherent chemical instability (protodeboronation).[1]

This guide provides a validated roadmap for sourcing this compound, verifying its purity, and mitigating its decomposition during storage and reaction.

Chemical Profile & Commercial Landscape

Identity Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 852613-24-2 |

| Molecular Formula | C₁₁H₁₃BO₃ |

| Molecular Weight | 204.03 g/mol |

| Physical State | White to off-white solid (hygroscopic) |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

| Stability | Low. Prone to protodeboronation under acidic/basic conditions and ambient moisture.[1][2][3] |

Sourcing Strategy: The "Just-in-Time" Supply Chain

Commercial stock of CAS 852613-24-2 is rarely maintained in bulk due to its shelf-life limitations.[1] While listed in catalogs, it is frequently flagged as "Temporarily Out of Stock" or "Lead Time: 2-4 Weeks."[1]

Primary Commercial Sources:

-

BLD Pharm: Product ID BD287383 . Often the primary originator or listing agent for this specific analog.

-

Secondary Distributors: Sigma-Aldrich, Enamine, and Combi-Blocks may list the compound but often source from the same upstream synthesis labs or perform synthesis-on-demand.[1]

Recommendation: Do not rely on "In Stock" status for critical path campaigns. Always request a fresh QC data sheet (dated within 2 weeks) before shipment. If the compound is for a scale-up (>10g), commission a custom synthesis or purchase the stable precursor 5-propylbenzofuran and borylate in-house (see Section 4).[1]

Sourcing Decision Matrix

The following decision tree illustrates the optimal sourcing pathway based on project scale and urgency.

Figure 1: Strategic sourcing workflow for unstable boronic acids.

Technical Deep Dive: Stability & Synthesis

The Protodeboronation Challenge

Benzofuran-2-yl boronic acids are notoriously unstable compared to phenylboronic acids.[1] The heteroatom (oxygen) at the 1-position facilitates protodeboronation (cleavage of the C-B bond) under both acidic and basic conditions, releasing the parent 5-propylbenzofuran and boric acid.

Mechanism:

-

Base-Catalyzed: Formation of the boronate "ate" complex, followed by protonation at the C2 position and elimination of boric acid.

-

Metal-Catalyzed: Pd(II) catalysts can accelerate deboronation if transmetallation is slow.[1]

Mitigation Strategy (The "MIDA" or "BF3K" Pivot): If the free boronic acid proves too unstable for your specific coupling conditions, convert it to a Potassium Trifluoroborate salt.

-

Protocol: Treat the boronic acid with KHF₂ (excess) in MeOH/H₂O.

-

Benefit: The resulting salt is a crystalline solid, stable at room temperature, and resistant to protodeboronation.

In-House Synthesis Protocol (Backup Route)

If commercial supply fails, the compound can be synthesized from 5-propylbenzofuran (often more available) or 4-propylphenol .[1]

Step-by-Step Methodology:

-

Starting Material: 5-Propylbenzofuran (1.0 eq).

-

Lithiation: Dissolve in anhydrous THF under Argon. Cool to -78°C .[1] Add n-BuLi (1.1 eq) dropwise.[1][4] Stir for 1 hour. The C2 proton is the most acidic and will be selectively deprotonated.

-

Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise at -78°C.

-

Hydrolysis: Allow to warm to RT. Quench with 2N HCl.

-

Workup: Extract with EtOAc. Crucial: Avoid prolonged exposure to acidic water. Dry over Na₂SO₄ and concentrate in vacuo without heating above 40°C.

Quality Control (QC) & Validation

Trusting a Certificate of Analysis (CoA) for this class of compounds is risky due to degradation during transit. Perform the following checks upon receipt.

1H-NMR Validation

Dissolve the sample in DMSO-d6.[1] Look for these specific signals:

| Signal | Chemical Shift (δ) | Interpretation |

| Boronic Acid -OH | ~8.0 - 9.0 ppm (Broad Singlet) | Confirms presence of -B(OH)₂.[1] |

| C3-H (Furan Ring) | ~7.4 - 7.6 ppm (Singlet) | Diagnostic for the benzofuran core.[1] |

| Impurity (Deboronated) | ~6.8 - 7.0 ppm (Doublet/Multiplet) | Red Flag. Presence of C2-H signal indicates protodeboronation (formation of 5-propylbenzofuran). |

HPLC Purity Check

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Note: Boronic acids can streak or show broad peaks due to interaction with silanols. The deboronated impurity (5-propylbenzofuran) will be significantly less polar and elute much later (higher retention time).

Utilization: Optimized Suzuki Coupling Conditions[1]

To maximize yield and minimize deboronation, use rapid-coupling conditions that favor transmetallation over decomposition.[1]

Recommended Protocol (General):

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ (High activity catalysts).

-

Base: K₃PO₄ (Anhydrous) or Cs₂CO₃. Avoid strong hydroxides.

-

Solvent: 1,4-Dioxane / Water (4:1).

-

Temperature: 80°C (Do not overheat; 100°C+ increases deboronation risk).

-

Time: Monitor by LCMS at 1 hour. Stop immediately upon conversion.

Figure 2: Competing reaction pathways in Suzuki coupling.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Discusses protodeboronation mechanisms). [Link]

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

-

PubChem. Compound Summary: 5-Propylbenzofuran (Precursor). [Link][1]

Sources

Strategic Sourcing & Synthesis Guide: 5-Propylbenzofuran-2-boronic Acid

The following technical guide details the sourcing landscape and synthetic production strategies for 5-propylbenzofuran-2-boronic acid , a critical yet commercially elusive building block in medicinal chemistry.

Executive Summary

5-Propylbenzofuran-2-boronic acid is not currently a standard "off-the-shelf" catalog item from major global distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).[1] While the 5-methyl analog and the unsubstituted benzofuran-2-boronic acid are commodities, the 5-propyl variant occupies a "custom synthesis" tier.[1]

For drug development professionals, this presents a binary choice:

-

Outsource: Contract a CRO for custom synthesis (Lead time: 4–8 weeks; Cost: ~

5,000 for initial grams). -

In-House Synthesis: Execute a validated 3-step protocol starting from the commodity chemical 4-propylphenol . (Lead time: 1–2 weeks; Material Cost: <$50/g).

This guide provides the technical roadmap for the In-House Synthesis option, as it offers the highest control over purity and supply chain reliability.[1]

Market Analysis & Availability

The following table summarizes the current commercial status of the target molecule and its closest available analogs.

| Compound | CAS Number | Availability Status | Approx.[2][3][4][5][6][7] Price (USD) |

| 5-Propylbenzofuran-2-boronic acid | N/A (Custom) | Zero Stock | Quote Only ( |

| Benzofuran-2-boronic acid | 98437-24-2 | High (Commodity) | $15 / g |

| 5-Methylbenzofuran-2-boronic acid | 143381-72-0 | Medium | |

| 5-Propylbenzofuran (Precursor) | N/A | Low / Custom | Quote Only |

| 4-Propylphenol (Starting Material) | 645-56-7 | High (Bulk) |

Strategic Insight: The 5-propyl moiety is often explored in Structure-Activity Relationship (SAR) studies to increase lipophilicity (LogP) compared to methyl analogs without altering electronic properties significantly.[1] Due to the lack of commercial stock, purchasing the cheap precursor 4-propylphenol and performing the synthesis internally is the most time-efficient strategy.[1]

Technical Guide: In-House Synthesis Protocol

This protocol outlines a scalable route from 4-propylphenol to 5-propylbenzofuran-2-boronic acid .[1]

Retrosynthetic Analysis

The most reliable pathway avoids the expensive 5-propylbenzofuran intermediate by constructing the furan ring de novo.[1]

Synthesis Workflow Diagram

Caption: Three-step synthetic pathway from commodity phenol to target boronic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Propylsalicylaldehyde

Rationale: Direct formylation of phenols using MgCl2 is highly selective for the ortho position.[1]

-

Reagents: 4-Propylphenol (1.0 eq), Anhydrous MgCl2 (1.5 eq), Paraformaldehyde (2.0 eq), Triethylamine (3.75 eq), Acetonitrile (dry).[1]

-

Procedure:

-

Dissolve 4-propylphenol in dry acetonitrile under N2.[1]

-

Add MgCl2 and Et3N; stir for 15 min (mixture turns turbid).

-

Add paraformaldehyde and reflux for 4–6 hours.

-

Quench: Cool to RT, pour into 1N HCl, extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Step 2: Cyclization to 5-Propylbenzofuran

Rationale: A modified Rap-Stoermer or standard alkylation/cyclization sequence.[1]

-

Reagents: 5-Propylsalicylaldehyde (1.0 eq), Diethyl bromomalonate (1.1 eq), K2CO3 (2.0 eq), DMF.[1]

-

Procedure:

-

Suspend aldehyde and base in DMF. Add diethyl bromomalonate dropwise.

-

Heat to 90°C for 3 hours.

-

Note: This forms the ester intermediate. To get the naked benzofuran, saponify (NaOH/MeOH) and decarboxylate (Cu powder/Quinoline, 200°C) OR use the Bromoacetaldehyde diethyl acetal method for direct cyclization (requires acid catalyst).

-

Preferred Route for Scale: Use Bromoacetaldehyde diethyl acetal (1.1 eq) with K2CO3 in DMF (100°C) to form the acetal ether, then cyclize with Polyphosphoric acid (PPA) at 100°C.

-

Expected Yield: ~60–70%.

-

Step 3: C2-Lithiation and Borylation

Rationale: The C2 proton of benzofuran is significantly more acidic (pKa ~33) than the benzenoid protons, allowing selective lithiation.[1]

-

Reagents: 5-Propylbenzofuran (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq), THF (anhydrous), 2N HCl.

-

Procedure:

-

Dissolve 5-propylbenzofuran in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.

-

Stir at -78°C for 1 hour. (Solution typically turns yellow/orange).

-

Add Triisopropyl borate (B(OiPr)3) rapidly.

-

Allow to warm to Room Temperature (RT) overnight.

-

Hydrolysis: Add 2N HCl (aqueous) and stir vigorously for 30 mins.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Recrystallize from Hexane/EtOAc or Acetonitrile/Water.[1] Do not use column chromatography (boronic acids stick to silica).

-

Quality Control & Validation

Before using the synthesized material in Suzuki couplings, validate using the following criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the C2-H signal (usually a doublet/singlet around 7.0–7.5 ppm depending on substitution) and the appearance of broad -B(OH)2 singlets (often around 8.0–9.0 ppm).[1]

-

HPLC Purity: >95% (254 nm).

-

Protodeboronation Check: Boronic acids can degrade to the parent benzofuran. Ensure no parent mass is visible in LC-MS.[1]

References

-

Hansen, T. V., & Skrydstrup, T. (2005). "A Simple and Efficient Synthesis of Benzofurans." Journal of Organic Chemistry. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

-

Sigma-Aldrich. "4-Propylphenol Product Specification." Link

-

Ishihara, K., et al. (2002). "Direct Ortho-Formylation of Phenols." Journal of the American Chemical Society. Link

Sources

- 1. aablocks.com [aablocks.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. A15342.22 [thermofisher.com]

- 4. 4-Propylphenol 99 645-56-7 [sigmaaldrich.com]

- 5. 4-n-Propylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 7. Benzofurans [Small Molecule Semiconductor Building Blocks] | TCI AMERICA [tcichemicals.com]

- 8. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (5-Propylbenzofuran-2-yl)boronic Acid

This Application Note is designed for researchers requiring high-fidelity coupling of (5-Propylbenzofuran-2-yl)boronic acid .

The 2-position of benzofuran is electronically distinct from standard aryl boronic acids. While the fused benzene ring confers greater stability than simple furan-2-boronic acids, this substrate remains susceptible to protodeboronation (hydrolysis of the C-B bond) under standard aqueous/basic conditions.

The following guide prioritizes catalytic speed to outcompete decomposition.

Executive Summary

-

Substrate: this compound.

-

Primary Challenge: Competitive protodeboronation at the C2 position leading to the 5-propylbenzofuran byproduct (hydrodeboronation).

-

Critical Success Factor: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the transmetallation step.

-

Recommended System: Pd-XPhos G3 or Pd(OAc)₂/SPhos + K₃PO₄ in THF or n-Butanol.

Mechanistic Insight & Substrate Analysis

Substrate Properties

The 5-propyl group acts as a weak electron-donating group (EDG) via hyperconjugation. This slightly increases the electron density of the furan ring compared to the unsubstituted parent.

-

Electronic Effect: Increased nucleophilicity at C2, which facilitates transmetallation but also increases susceptibility to electrophilic attack by protons (protodeboronation).

-

Steric Effect: The 5-position is remote; it does not sterically hinder the catalytic center.

The Kinetic Race

Success depends on the rate of Transmetallation (

-

Pathway A (Productive): The boronate reacts with the Pd(II)-Ar complex.

-

Pathway B (Destructive): The boronate reacts with water/proton source to form 5-propylbenzofuran.

Mechanistic Diagram (DOT):

Figure 1: The kinetic competition between productive coupling (Green) and protodeboronation (Red).

Optimization Matrix

The following table summarizes the recommended conditions based on coupling partner difficulty.

| Variable | Condition A: Standard (Robust Halides) | Condition B: High Performance (Challenging/Unstable) | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM | XPhos Pd G3 or Pd(OAc)₂ + SPhos | Buchwald ligands (XPhos/SPhos) create a highly active Pd center, ensuring |

| Loading | 5 mol% | 1–2 mol% | High activity allows lower loading. |

| Base | Na₂CO₃ (2.0 M aq) | K₃PO₄ (0.5 M aq) or Cs₂CO₃ (anhydrous) | K₃PO₄ buffers pH effectively; anhydrous bases prevent hydrolysis if deboronation is severe. |

| Solvent | DME / Water (2:1) | THF or n-Butanol | n-Butanol promotes solubility of lipophilic benzofurans while suppressing deboronation compared to water-rich systems. |

| Temp | 80 °C | 40–60 °C | Lower temperatures preserve the C-B bond. |

Detailed Protocol: The "Gold Standard" Method

This protocol utilizes the Buchwald Precatalyst (XPhos Pd G3) system. It is designed to work for 95% of coupling partners (aryl bromides/chlorides) while minimizing benzofuran decomposition.

Reagents[1][2][3][4]

-

Substrate: this compound (1.2 – 1.5 equiv).

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2 mol%).[1]

-

Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

-

-

Base: K₃PO₄ (Tribasic potassium phosphate), 0.5 M aqueous solution (3.0 equiv).

-

Solvent: THF (Tetrahydrofuran), HPLC grade, degassed.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Ideally, set up the reaction in a glovebox or use strict Schlenk techniques.

-

Add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 306 mg), and XPhos Pd G3 (0.02 mmol, 17 mg) to a reaction vial equipped with a magnetic stir bar.

-

Note: If the boronic acid is stored as a hydrate or is wet, increase equivalents to 1.5–2.0.

-

-

Solvent & Base Addition:

-

Seal the vial with a septum.

-

Evacuate and backfill with Argon (x3).

-

Inject THF (4.0 mL) via syringe.

-

Inject 0.5 M K₃PO₄ (degassed) (6.0 mL) via syringe.

-

Crucial: The biphasic mixture requires vigorous stirring to ensure phase transfer.

-

-

Reaction:

-

Place the vial in a pre-heated block at 40 °C .

-

Stir vigorously (1000 RPM).

-

Monitor by LC-MS or TLC at 30 minutes. The reaction is typically fast.

-

Stop Condition: If the aryl halide is consumed, stop immediately. Prolonged heating after conversion promotes deboronation of the remaining excess boronic acid, complicating purification.

-

-

Work-up:

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Note: The byproduct (5-propylbenzofuran) is non-polar and will elute early.

-

Troubleshooting & Decision Tree

If yields are low (<50%), use the following diagnostic workflow.

Optimization Workflow (DOT):

Figure 2: Diagnostic workflow for reaction optimization.

Specific Troubleshooting Tips

-

"I see only deboronated benzofuran."

-

Cause: The base is hydrolyzing the boronic acid faster than the catalyst can use it.

-

Fix: Switch to Anhydrous Conditions . Use Dioxane/Cs₂CO₃ (solid) at 80°C. The low solubility of the base creates a "slow-release" effect, keeping pH lower.

-

Alternative: Convert the boronic acid to a MIDA Boronate or Potassium Trifluoroborate salt for slow release.[1]

-

-

"The reaction stalls at 60% conversion."

-

Cause: Catalyst death or boronic acid consumption.

-

Fix: Add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%) after 1 hour.

-

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075.[4] [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

Application Note: Palladium Catalyst Selection for 5-Propylbenzofuran-2-ylboronic Acid Cross-Coupling

Executive Summary

The cross-coupling of 5-propylbenzofuran-2-ylboronic acid presents a specific, high-stakes challenge in medicinal chemistry: the inherent instability of the C2-boronyl bond. Unlike phenylboronic acids, 2-heteroaryl boronates are prone to rapid protodeboronation (hydrolysis) under the basic aqueous conditions required for Suzuki-Miyaura coupling.

This guide provides a validated strategy to shift the kinetic favorability toward the desired cross-coupling product. By utilizing Fourth-Generation Buchwald Precatalysts (e.g., XPhos Pd G4) , researchers can achieve rapid oxidative addition and transmetallation at mild temperatures, effectively "outrunning" the decomposition pathway.

The Substrate Challenge: The "Race Against Time"

Structural Analysis

The substrate, 5-propylbenzofuran-2-ylboronic acid , features a benzofuran core with a propyl chain at the C5 position.

-

Electronic Effect: The C5-propyl group is weakly electron-donating. While this adds marginal stability compared to electron-deficient analogues, the C2 position remains highly susceptible to base-catalyzed hydrolysis.

-

Steric Environment: The C2 position is relatively unhindered, allowing for facile transmetallation if the catalyst is sufficiently active.

Failure Mode: Protodeboronation

The primary cause of low yields in this reaction is not catalyst deactivation, but substrate consumption via a non-productive pathway. In the presence of water and base, the boronic acid forms a boronate "ate" complex, which can spontaneously fragment to yield 5-propylbenzofuran (the deboronated byproduct) and boric acid.

Key Insight: Success depends on the rate of transmetallation (

Figure 1: The kinetic competition between the productive Suzuki cycle (Green) and the destructive protodeboronation pathway (Red).

Catalyst Selection Matrix

To win the kinetic race, we move away from "slow-release" Pd sources (like Pd(PPh3)4) toward pre-ligated, rapidly activating precatalysts.

| Catalyst System | Recommendation Level | Mechanism of Action | Pros | Cons |

| XPhos Pd G4 | Preferred (Gold Standard) | Rapid monolithic Pd(0) generation; bulky ligand accelerates reductive elimination. | Active at RT/40°C; prevents deboronation by speed.[1] | Higher cost per mol. |

| Pd-PEPPSI-IPent | Alternative | NHC ligand stabilizes Pd(0); highly active for difficult oxidative additions. | Excellent for sterically hindered electrophiles. | Requires higher temp activation (60°C+) than G4. |

| Pd(dppf)Cl2 | Legacy / Backup | Bidentate ligand prevents β-hydride elimination (if alkyl halides used). | Robust; widely available. | Slow activation; requires high T (80°C+), promoting hydrolysis. |

| Pd(PPh3)4 | Not Recommended | Traditional Pd(0) source. | Cheap. | High failure rate. Slow turnover allows substrate decomposition. |

Why XPhos Pd G4?

The XPhos ligand is electron-rich (facilitating oxidative addition of the electrophile) and bulky (accelerating reductive elimination). The G4 precatalyst scaffold ensures that the active L-Pd(0) species is generated instantaneously upon exposure to base, even at room temperature. This immediate onset is critical for unstable boronic acids [1].

Recommended Protocol

Method A: The "Rapid-Fire" Protocol (Recommended)

Designed for maximum conversion with unstable substrates.

Reagents:

-

Substrate: 5-propylbenzofuran-2-ylboronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

-

Base:

(0.5 M aqueous solution) -

Solvent: THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Vessel Prep: Charge a reaction vial with the Aryl Halide (1.0 equiv) and XPhos Pd G4 (0.02 equiv).

-

Note: Do not add the boronic acid yet.

-

-

Solvent Addition: Add THF (concentration 0.2 M relative to halide). Seal and purge with Argon/Nitrogen for 5 minutes.

-

Activation: Add the degassed 0.5 M

solution (2.0 equiv). Stir for 2 minutes to activate the catalyst (solution often turns from yellow to pale/clear). -

Substrate Addition: Remove the septum briefly (under positive inert gas flow) and add the 5-propylbenzofuran-2-ylboronic acid (1.2 equiv) as a solid all at once.

-

Rationale: Adding the boronic acid after the catalyst is active ensures it immediately encounters the Pd-oxidative addition complex, minimizing its time alone with the base.

-

-

Reaction: Stir vigorously at 40°C .

-

Monitoring: Check HPLC/UPLC at 30 minutes. The reaction is typically complete within 1-2 hours.

-

-

Workup: Dilute with EtOAc, wash with water, dry over

.

Method B: Anhydrous Conditions (For Extremely Fragile Substrates)

Use this if Method A yields >20% deboronated byproduct.

-

Catalyst: XPhos Pd G3 or G4 (2 mol%)

-

Base:

(finely ground, anhydrous, 3.0 equiv) -

Solvent: Anhydrous 1,4-Dioxane

-

Temperature: 80°C

-

Note: The absence of water halts the hydrolysis pathway almost entirely, but the reaction will be slower due to the low solubility of the inorganic base.

Optimization & Troubleshooting

The Optimization Workflow

Use this decision tree to optimize yields if the standard protocol fails.

Figure 2: Troubleshooting logic for optimizing benzofuran couplings.

Specific Troubleshooting Tips

-

Homocoupling (Biaryl formation): If you observe homocoupling of the boronic acid, it indicates the presence of Oxygen. The 5-propyl group increases electron density, making the substrate more prone to oxidative homocoupling. Solution: Sparge solvents with Argon for at least 15 minutes, not just 5.

-

Protodeboronation persists: If the boronic acid falls apart even in anhydrous conditions, consider synthesizing the MIDA boronate or Pinacol ester of the 5-propylbenzofuran.[2] These are significantly more stable but require an aqueous base hydrolysis step in situ (slow release) [2].

References

-

Billingsley, K., & Buchwald, S. L. (2008). A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3][4] [Link]

-

Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[2] Journal of the American Chemical Society.[3][4] [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society.[3][4] [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[3][4] [Link]

Sources

Technical Guide: Synthesis of Biaryl Compounds using 5-Propylbenzofuran-2-ylboronic Acid

This guide details the technical application of 5-propylbenzofuran-2-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. While specific literature on the 5-propyl variant is limited, the protocols below are engineered based on the well-documented behavior of 5-alkylbenzofuran-2-ylboronic acids, addressing their specific stability challenges (protodeboronation) and reactivity profiles in drug discovery contexts.

Executive Summary

5-Propylbenzofuran-2-ylboronic acid is a valuable heteroaryl building block for synthesizing 2-arylbenzofuran scaffolds, a motif prevalent in bioactive molecules (e.g., anti-arrhythmic agents like Amiodarone analogs). However, as a 2-heteroaryl boronic acid , it possesses high Lewis acidity and is prone to rapid protodeboronation under standard basic/aqueous conditions.

This guide provides an optimized workflow that prioritizes catalyst efficiency and anhydrous conditions to mitigate decomposition, ensuring high yields of the target biaryl product.

Part 1: Mechanistic Insight & Stability Challenges

The Protodeboronation Trap

Unlike phenylboronic acids, benzofuran-2-ylboronic acids are inherently unstable. The C2 position is electron-rich, and the boronic acid moiety can be cleaved by water/base before transmetallation occurs.

-

Mechanism: Base-catalyzed attack on boron forms a boronate "ate" complex. In the presence of a proton source (water/alcohol), the C-B bond cleaves, releasing the boronic acid and yielding 5-propylbenzofuran (side product).

-

Solution: The protocol below utilizes rapid-oxidative-addition catalysts (e.g., Pd-G2/G3 precatalysts) and anhydrous bases to outcompete the decomposition pathway.

DOT Diagram: Catalytic Cycle & Decomposition Pathway

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical branching point where protodeboronation (red) competes with transmetallation (green).

Part 2: Optimization Strategy

To successfully couple 5-propylbenzofuran-2-ylboronic acid, the reaction environment must be tuned to favor transmetallation.

| Parameter | Recommendation | Rationale |

| Catalyst | XPhos Pd G2 or Pd(dppf)Cl₂ | Bulky, electron-rich phosphines (XPhos) facilitate rapid oxidative addition and stabilize the Pd center, accelerating the cycle to beat decomposition. |

| Base | K₃PO₄ (anhydrous) | Milder than carbonates; anhydrous phosphate acts as a proton sponge without introducing water that fuels protodeboronation. |

| Solvent | THF or 1,4-Dioxane | Aprotic polar solvents are essential. Avoid alcohols (MeOH/EtOH) which promote C-B bond cleavage in heteroaryls. |

| Temperature | 60°C - 80°C | Moderate heat is required. Excessive heat (>100°C) accelerates decomposition faster than the coupling rate. |

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Best for: Valuable substrates, scale-up, and preventing protodeboronation.

Reagents:

-

Aryl Bromide/Iodide (1.0 equiv)

-

5-Propylbenzofuran-2-ylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

-

Solvent: THF (anhydrous, degassed)

Step-by-Step Procedure:

-

Preparation: Dry a 20 mL reaction vial and a magnetic stir bar in an oven at 120°C for 1 hour. Allow to cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add the Aryl Bromide (1.0 mmol), 5-Propylbenzofuran-2-ylboronic acid (1.5 mmol, 306 mg), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (3.0 mmol) to the vial.

-

Inert Atmosphere: Cap the vial with a septum. Evacuate the vial via needle/vacuum line and backfill with Argon. Repeat this cycle 3 times. Crucial: Oxygen poisons the catalyst; moisture kills the boronic acid.

-

Solvent Addition: Syringe in anhydrous THF (5 mL) [0.2 M concentration].

-

Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (800+ rpm).

-

Monitoring: Monitor by LC-MS or TLC at 1 hour and 4 hours. Look for the disappearance of the aryl halide.

-

Note: If the boronic acid is consumed but starting material remains, add a second portion (0.5 equiv) of boronic acid.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium residues and salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). 2-Arylbenzofurans are typically highly fluorescent on TLC plates.

Protocol B: Aqueous/Standard (Alternative)

Best for: Robust substrates where anhydrous conditions are difficult to maintain.

Reagents:

-

Pd(dppf)Cl₂·DCM (5 mol%)

-

Na₂CO₃ (2.0 M aqueous solution)

-

DME (Dimethoxyethane)

Modifications:

-

Mix DME (4 mL) and 2M Na₂CO₃ (1 mL).

-

Degas the solvent mixture by bubbling Argon for 15 minutes before adding the catalyst.

-

Run at 80°C .

-

Risk:[1] Higher chance of protodeboronation; use excess boronic acid (2.0 equiv).

Part 4: Workflow Visualization

Figure 2: Operational workflow for the synthesis of biaryl compounds using Protocol A.

Part 5: Troubleshooting & Data Analysis

Common Issues & Solutions

| Observation | Diagnosis | Corrective Action |

| Low Yield + 5-Propylbenzofuran detected | Protodeboronation occurred. | Switch to Protocol A (Anhydrous). Lower temperature to 50°C. Increase boronic acid equivalents. |

| Starting Material (Halide) remains | Catalyst deactivation. | Ensure thorough degassing.[2] Switch to XPhos Pd G2 or SPhos Pd G2 . |

| Homocoupling of Halide | Oxygen present.[2][3][4] | Check Argon lines. Degas solvents more rigorously.[2] |

| Product co-elutes with impurity | Boronic acid byproduct. | Use a mild oxidative workup (H₂O₂/NaOH) to convert excess boronic acid to the phenol (easier to separate), only if product is stable to oxidation. |

Expected Yields (Reference Data)

Based on analogous 5-methyl and 5-methoxybenzofuran-2-ylboronic acid couplings [1, 2]:

-

Electron-Deficient Aryl Halides (e.g., 4-CN-Ph-Br): 85-95% Yield.

-

Electron-Rich Aryl Halides (e.g., 4-OMe-Ph-Br): 70-85% Yield (Slower oxidative addition requires better ligands like XPhos).

-

Sterically Hindered Halides (e.g., 2-Me-Ph-Br): 50-70% Yield (Requires higher temp/catalyst load).

References

-

Vertex AI Search. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health (PMC). Link

-

BenchChem. (2025).[2] Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. BenchChem. Link

-

Organic Chemistry Portal. (2010). Protodeboronation of Tertiary Boronic Esters. Organic Chemistry Portal. Link

-

TCI Chemicals. (2025). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. TCI Chemicals. Link

Sources

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers [organic-chemistry.org]

Application Note: Regioselective C2-Lithiation and Borylation of 5-Propylbenzofuran

Executive Summary

This application note details the optimized protocol for the regioselective synthesis of (5-propylbenzofuran-2-yl)boronic acid from 5-propylbenzofuran . The methodology utilizes a direct C–H activation strategy mediated by n-butyllithium (n-BuLi) under kinetic control, followed by electrophilic trapping with triisopropyl borate and subsequent hydrolysis.

This protocol addresses common challenges in heteroaromatic functionalization, including regioselectivity (C2 vs. C3 vs. benzylic deprotonation) and the propensity for protodeboronation during workup. The resulting boronic acid is a critical intermediate for Suzuki-Miyaura cross-coupling reactions in the synthesis of pharmaceutical candidates.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8][9]

Regioselectivity Principles

Benzofuran is an electron-rich heterocycle with distinct sites of acidity. The C2 proton (α-to-oxygen) is the most acidic (

-

C2-Lithiation (Preferred): The oxygen atom exerts a strong inductive effect (-I), increasing the acidity of the C2 proton. Furthermore, the resulting organolithium species is stabilized by the coordination of the lithium cation to the ring oxygen.

-

C3-Lithiation: Typically requires C2-blocking groups or halogen-metal exchange strategies.

-

Benzylic Lithiation: While the propyl group at C5 possesses benzylic protons, their deprotonation is kinetically slower and thermodynamically less favorable than C2-lithiation under the prescribed cryogenic conditions (-78 °C).

Reaction Pathway

The reaction proceeds via a deprotonation-metallation-electrophilic trapping sequence.

-

Metallation: n-BuLi removes the C2 proton, generating 2-lithio-5-propylbenzofuran.

-

Borylation: The nucleophilic C2-Li species attacks the empty orbital of the boron atom in triisopropyl borate.

-

Hydrolysis: The resulting boronate "ate" complex is hydrolyzed by acid to yield the free boronic acid.

Mechanistic Workflow (Visualization)

Figure 1: Reaction pathway for the lithiation-borylation of 5-propylbenzofuran.

Experimental Protocol

Materials & Equipment

-

Substrate: 5-Propylbenzofuran (Purity >98%).

-

Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (

), Anhydrous THF, 2N HCl. -

Equipment: Flame-dried 3-neck round-bottom flask, inert gas (Argon/Nitrogen) manifold, low-temperature thermometer, acetone/dry-ice bath.

Step-by-Step Procedure

| Step | Operation | Critical Parameter / Rationale |

| 1 | Setup | Flame-dry glassware and flush with Argon.[1] Dissolve 5-propylbenzofuran (1.0 equiv) in anhydrous THF (0.2 M concentration). |

| 2 | Cooling | Cool the solution to -78 °C using a dry ice/acetone bath. |

| 3 | Lithiation | Add n-BuLi (1.1 equiv) dropwise over 20 mins. Maintain internal temp < -70 °C. |

| 4 | Incubation | Stir at -78 °C for 45–60 minutes. |

| 5 | Borylation | Add Triisopropyl borate (1.2 equiv) dropwise. |

| 6 | Warming | Stir at -78 °C for 30 mins, then remove cooling bath and allow to warm to 0 °C or RT over 1-2 hours. |

| 7 | Quench | Add 2N HCl (aq) until pH ~1-2. Stir vigorously for 30 mins. |

| 8 | Isolation | Extract with EtOAc, wash with brine, dry over |

Quality Control & Validation

Expected Analytical Data

-

1H NMR (DMSO-d6):

-

Disappearance of the C2-H singlet (typically

6.8 - 7.0 ppm in parent). -

Appearance of broad singlets for

(typically -

Retention of the propyl group signals (triplet

0.9, multiplet

-

-

HPLC Purity: >95% (Note: Boronic acids can streak or show broad peaks on C18 columns due to interaction with silanols; use modifiers like TFA).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete lithiation or moisture ingress. | Ensure THF is distilled/dry. Increase lithiation time to 90 mins. |

| Protodeboronation | C2-Boronic acid is unstable (C-B bond cleavage). | Avoid prolonged exposure to strong base or high heat during workup. Store at 4°C. |

| Regioisomers | Lithiation at C3 or benzylic position. | Strictly maintain -78 °C during n-BuLi addition. Do not use stronger bases like t-BuLi. |

| Oily Product | Boroxine formation (trimer anhydride). | Boronic acids naturally dehydrate to boroxines. Add a small amount of water during recrystallization to revert. |

References

-

General Benzofuran Lithiation

-

ChemicalBook. (n.d.). "Benzofuran-2-boronic acid synthesis." Retrieved from .

- Validates the use of n-BuLi/THF/-78°C for C2 functionaliz

-

-

Boronic Acid Methodology

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Retrieved from .

- Provides authoritative grounding on the stability and selection of bor

-

-

Regioselectivity in Heterocycles

-

Protodeboronation Insights

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[9] Retrieved from .

- Context for the instability of 2-heteroaryl boronic acids during workup.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 3. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Note: Optimizing Base and Solvent Systems for Benzofuran-2-yl Boronic Acid Coupling

Executive Summary & Core Challenge

Benzofuran-2-yl boronic acid is a high-value synthon in medicinal chemistry, serving as a gateway to bioactive heterobiaryls.[1] However, it presents a distinct challenge: instability .[2] Unlike phenylboronic acids, 2-heteroaryl boronic acids are prone to rapid protodeboronation —a side reaction where the C-B bond is cleaved by a proton source (typically water or alcohol) under basic conditions, yielding the non-functionalized benzofuran.

This guide moves beyond generic "Suzuki conditions" to provide a mechanically grounded optimization strategy. We focus on modulating the base strength and solvent system to balance the rate of Transmetallation (

The Mechanistic Conflict

The base in a Suzuki coupling plays a dual role:

-

Activation: It converts the unreactive boronic acid into a reactive boronate species (or activates the Pd-halide complex).

-

Destruction: The same boronate species is the intermediate required for protodeboronation.

Key Insight: To couple benzofuran-2-yl boronic acid successfully, you must accelerate transmetallation (catalytic cycle) while suppressing the lifetime of the free boronate species in the presence of protons.

Mechanism of Failure: Protodeboronation[3]

Understanding how the substrate fails is the first step to preventing it. In basic aqueous media, the reaction proceeds through a boronate anion. For 2-heteroaryls, the heteroatom (oxygen in benzofuran) stabilizes the negative charge developing at the C2 position during C-B bond cleavage, dramatically lowering the activation energy for decomposition.

Diagram 1: The Kinetic Competition

The following pathway illustrates the divergence between the desired Cross-Coupling and the fatal Protodeboronation.

Caption: Kinetic competition between the productive Transmetallation pathway (Green) and the destructive Protodeboronation pathway (Red).

Optimization Matrix: Solvents and Bases

The choice of solvent and base directly dictates the concentration of the active boronate and the availability of protons.

Table 1: Solvent & Base Selection Guide

| Parameter | Recommended System | Mechanism of Action | Risk Level |

| Standard (Aqueous) | Dioxane / H₂O (10:1) + K₃PO₄ | K₃PO₄ (mild base) buffers pH. Dioxane solubilizes organic reactants while limited water dissolves the base. | Medium: High temp (>80°C) will cause hydrolysis. |

| Anhydrous (Protic) | n-Butanol + K₃PO₄ | Alcohol allows base solubility without bulk water. "Anhydrous" conditions reduce proton availability compared to water.[3] | Low-Medium: Good balance for moderately unstable substrates. |

| Strictly Anhydrous | THF + TMSOK | Potassium trimethylsilanolate (TMSOK) acts as a soluble, anhydrous hydroxide source. Eliminates water entirely. | Low: Best for highly sensitive substrates, but reagents are hygroscopic. |

| High Activity | Toluene/H₂O + Cs₂CO₃ | Strong base/biphasic system. Rapid activation but rapid destruction. | High: Only use with extremely active catalysts (e.g., Pd-RuPhos) that couple faster than decomposition. |

Detailed Protocols

Protocol A: The "Buffer & Boost" Method (Recommended Starting Point)

Best for: Initial screening of benzofuran-2-yl boronic acid with standard aryl halides.

Rationale: Uses a mild base (Tripotassium Phosphate) to minimize the concentration of the corrosive boronate intermediate, combined with a bulky, electron-rich ligand (XPhos or SPhos) to accelerate transmetallation.

Reagents:

-

Benzofuran-2-yl boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)[4]

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Pre-complexed XPhos Pd G2 is preferred).

-

Base: K₃PO₄ (2.0 - 3.0 equiv).

-

Solvent: THF : Water (10:1).

Step-by-Step:

-

Charge: Add Aryl Halide, Boronic Acid, and Base to a reaction vial equipped with a stir bar.

-

Purge: Seal vial and cycle Vacuum/Argon (3x) to remove O₂ (Oxygen promotes homocoupling and catalyst death).

-

Solvent: Add degassed THF/Water mixture via syringe.

-

Catalyst: Add the Pd precatalyst last (under Argon flow) or as a stock solution.

-

Reaction: Heat to 60°C . Note: Do not exceed 80°C unless conversion is stalled. Higher temps favor protodeboronation.[5]

-

Monitor: Check LCMS at 1 hour. Look for the mass of Benzofuran (M-B(OH)2+H). If >10% benzofuran is present, switch to Protocol B.

Protocol B: The "Anhydrous Silanolate" Method (For Difficult Substrates)

Best for: Substrates that showed significant protodeboronation in Protocol A.

Rationale: Removes water completely. TMSOK (Potassium trimethylsilanolate) serves as a base that generates the active palladium-hydroxo species without requiring H₂O, effectively shutting down the hydrolysis pathway.

Reagents:

-

Benzofuran-2-yl boronic acid (1.5 equiv)

-

Aryl Halide (1.0 equiv)[4]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

-

Base: TMSOK (2.0 equiv) - Must be handled in a desiccator or glovebox.

-

Solvent: Anhydrous THF or DME (Dried over molecular sieves).

Step-by-Step:

-

Dry Prep: Flame-dry the reaction glassware and cool under Argon.

-

Charge: Add Boronic Acid, Aryl Halide, and TMSOK quickly under Argon.

-

Solvent: Add Anhydrous THF.

-

Reaction: Stir at Room Temperature initially. If no reaction after 2 hours, warm to 50°C.

-

Quench: The reaction will be heterogeneous (slurry). Quench with 1M HCl (aq) upon completion to break up silanolate complexes.

Optimization Workflow & Troubleshooting

When yields are low, use this decision tree to diagnose the failure mode.

Diagram 2: Optimization Logic Flow

Caption: Decision tree for troubleshooting low yields based on LCMS byproduct analysis.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Benzofuran (de-boronated) detected | Base is too strong or water content is too high. | 1. Switch K₂CO₃ → K₃PO₄.2. Switch Solvent → Anhydrous THF + TMSOK.3. Increase Boronic Acid equivalents (to 2.0). |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid. | 1. Degas solvents more thoroughly (Sparge with Ar for 15 min).2. Reduce catalyst loading. |

| No Reaction (SM remains) | Catalyst inactive or oxidative addition failed. | 1. Switch to electron-rich ligand (SPhos, XPhos) to boost Oxidative Addition.2. Switch from Chloride to Bromide/Iodide electrophile. |

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-